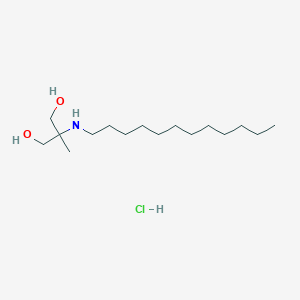
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride is a chemical compound with a variety of applications in different fields. It is a derivative of 1,3-propanediol, which is a versatile platform chemical widely used in the cosmetics, pharmaceutical, and polymer industries
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride involves several steps. One common method is the reaction of 1,3-propanediol with dodecylamine and methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous processing to optimize efficiency and reduce costs .
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used as a surfactant or emulsifying agent in various formulations . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can interact with cell membranes, altering their permeability and fluidity . This interaction can affect various cellular processes, including signal transduction and transport mechanisms . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane dynamics and function .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride can be compared with other similar compounds, such as 2-amino-1,3-propanediol and 1,3-propanediol . While all these compounds share a common backbone, their functional groups and side chains confer different properties and applications. For instance, 2-amino-1,3-propanediol is widely used as an intermediate in the synthesis of pharmaceuticals and surfactants . The unique dodecylamino group in this compound provides it with distinct amphiphilic properties, making it suitable for specific applications in drug delivery and material science .
Propriétés
IUPAC Name |
2-(dodecylamino)-2-methylpropane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-17-16(2,14-18)15-19;/h17-19H,3-15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYBJDGCMPYNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(C)(CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158168 |
Source


|
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-80-8 |
Source


|
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














